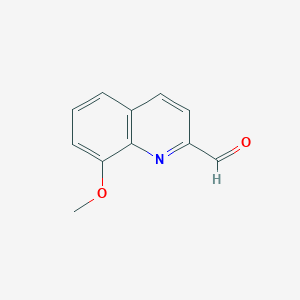

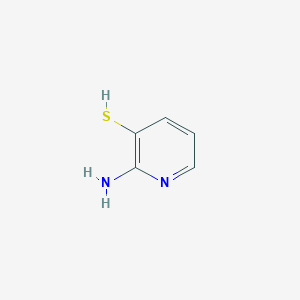

2-Aminopyridine-3-thiol

概要

説明

2-Aminopyridine-3-thiol is a simple, low molecular weight and perfectly functionalised moiety known for the synthesis of diverse biological molecules . It is used as a pharmacophore against various biological targets . It is also reported to be used in the preparation of organic molecules with excited-state proton transfer effects or in the preparation of anti-tumor drugs JNK inhibitors .

Synthesis Analysis

2-Aminopyridine can serve as a perfect locomotive in the synthesis and pulling of such molecules towards respective pharmacological goals . The major advantage of this moiety is its simple design, which can be used to produce single products with minimum side reactions . Moreover, the exact weight of synthesised compounds is low, which enables facile identification of toxicity-causing metabolites in drug discovery programmes .Molecular Structure Analysis

The molecular structure of 2-Aminopyridine-3-thiol is characterized by a simple design with low molecular weight . This structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

2-Aminopyridine is known for its ability to react with ketones, aldehydes, acids, multifunctional esters, halogenated aromatics and other compounds to synthesize five- and six-member azaheterocycles .科学的研究の応用

Drug Discovery

- Field : Pharmaceutical Chemistry .

- Application : 2-Aminopyridine is known for the synthesis of diverse biological molecules. It serves as a perfect locomotive in the synthesis and pulling of such molecules towards respective pharmacological goals .

- Methods : Many pharmaceutical companies aim to synthesise low-molecular weight molecules for use as pharmacophores against various biological targets .

- Results : The major advantage of this moiety is its simple design, which can be used to produce single products with minimum side reactions .

Antitrypanosomal and Antiplasmodial Activities

- Field : Medicinal Chemistry .

- Application : 2-Aminopyrimidine derivatives have been tested for their in vitro activities against a causative organism of sleeping sickness, Trypanosoma brucei rhodesiense, as well as against a causative organism of malaria, Plasmodium falciparum NF54 .

- Methods : The 2-aminopyrimidines were prepared from acyclic starting materials, benzylidene acetones and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S -methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .

- Results : Some of the compounds exhibited quite good antitrypanosomal activity, and others showed excellent antiplasmodial activity .

Toxicological Characterization

- Field : Toxicology .

- Application : 2-Aminopyridine has been used in a 2-year carcinogenesis bioassay for complete toxicological characterization .

- Methods : The study includes histopathology and evaluation of 3- and 4-aminopyridine in short-term mechanistic studies to characterize the similarities and differences among this class of chemicals .

- Results : The results of these studies can provide valuable information on the potential health risks of exposure to 2-Aminopyridine .

Precursor in Pharmaceutical Industries

- Field : Pharmaceutical Industries .

- Application : Several derivatives of aminopyridine are used as precursors in the pharmaceutical industries .

- Methods : The specific methods of application or experimental procedures can vary widely depending on the specific pharmaceutical product being produced .

- Results : The use of aminopyridine derivatives as precursors can facilitate the production of a wide range of pharmaceutical products .

Safety And Hazards

2-Aminopyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is readily absorbed through the skin and the gastrointestinal tract, monoaminopyridines are widely distributed in the body, including the brain . Studies in animals and humans have shown that the monoaminopyridines are acutely toxic compounds .

将来の方向性

2-Aminopyridine is an unsung hero in drug discovery . Many pharmaceutical companies across the globe aim to synthesise low-molecular weight molecules for use as pharmacophores against various biological targets . This suggests that 2-Aminopyridine-3-thiol could have potential future applications in the field of drug discovery.

特性

IUPAC Name |

2-aminopyridine-3-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2S/c6-5-4(8)2-1-3-7-5/h1-3,8H,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKWQAXGDFYIFMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90552381 | |

| Record name | 2-Aminopyridine-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90552381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Aminopyridine-3-thiol | |

CAS RN |

110402-20-5 | |

| Record name | 2-Aminopyridine-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90552381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。